molecular formula C10H10N2O2 B8545444 N-methyl-2-oxoindoline-5-carboxamide

N-methyl-2-oxoindoline-5-carboxamide

Cat. No.: B8545444
M. Wt: 190.20 g/mol
InChI Key: YQACCWOMESUMGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-oxoindoline-5-carboxamide is a useful research compound. Its molecular formula is C10H10N2O2 and its molecular weight is 190.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-methyl-2-oxo-1,3-dihydroindole-5-carboxamide

InChI

InChI=1S/C10H10N2O2/c1-11-10(14)6-2-3-8-7(4-6)5-9(13)12-8/h2-4H,5H2,1H3,(H,11,14)(H,12,13)

InChI Key

YQACCWOMESUMGD-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C1=CC2=C(C=C1)NC(=O)C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

An oven-dried round-bottom flask was charged with 2-oxoindoline-5-carboxylic acid (89 mg, 0.500 mmol), TBTU (193 mg, 0.600 mmol), HOBt hydrate (81 mg, 0.600 mmol), DIPEA (0.13 mL, 0.750 mmol) and DMF (3.0 mL) and stirred for 5 minutes. Methyl amine (0.75 mL of a 2.0 M solution in THF) was then added and reaction was stirred for 4 hours at which time NaHCO3(sat) (2 mL) was added. Solvents were removed in vacuo and the residue was purified by column chromatography (silica gel, 92:8 CH2Cl2/MeOH) to give the title compound (11 mg, 12%). 1H NMR (400 MHz, CD3OD) δ ppm 7.69-7.75 (m, 2H), 6.94 (d, J=8.1 Hz, 1H), 3.58 (s, 2H), 2.97 (s, 3H); MS ESI 191.0 [M+H]+, calcd for [C10H10N2O2+H]+ 191.08.
Quantity
89 mg
Type
reactant
Reaction Step One
Name
Quantity
193 mg
Type
reactant
Reaction Step One
Quantity
81 mg
Type
reactant
Reaction Step One
Name
Quantity
0.13 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
NaHCO3(sat)
Quantity
2 mL
Type
reactant
Reaction Step Three
Yield
12%

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